molecular formula C12H17N3O3 B114270 1-(4-Nitrophenethyl)-3-propylurea CAS No. 149340-93-2

1-(4-Nitrophenethyl)-3-propylurea

Cat. No. B114270
M. Wt: 251.28 g/mol
InChI Key: ZGLMLRQJNKLJDG-UHFFFAOYSA-N
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Patent
US05336769

Procedure details

4-Nitrophenethylamine (127 g, 0.767 mol) [J. Org. Chem., 43, 31 (1978)] was dissolved in 2.5 liters of toluene, and propyl isocyanate (72 ml, 0.764 mol) was slowly added dropwise at room temperature. The mixture was stirred for two hours, and the crystals formed were collected by filtration and dried under reduced pressure to give 171.5 g (yield: 89.8%) of 1-(4-nitrophenethyl)-3propylurea (Compound a).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([N:16]=[C:17]=[O:18])[CH2:14][CH3:15]>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:9][NH:10][C:17]([NH:16][CH2:13][CH2:14][CH3:15])=[O:18])=[CH:11][CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCN)C=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
C(CC)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CCNC(=O)NCCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 171.5 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.